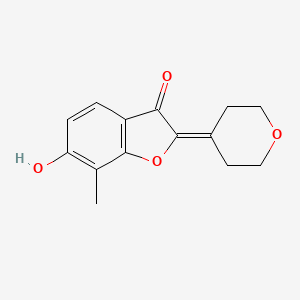![molecular formula C12H14N4O3 B2735822 (3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one CAS No. 94850-47-2](/img/structure/B2735822.png)
(3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one, also known as 4-methyl-2-nitrophenylhydrazine, is a widely used organic compound in scientific research. It is a white crystalline solid with a melting point of 197-198°C and a molecular weight of 238.25 g/mol. It is soluble in ethanol, chloroform, and methanol, and is insoluble in water. 4-methyl-2-nitrophenylhydrazine is primarily used in the synthesis of various organic compounds, such as substituted piperidines and piperazines, and has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Organic Selenium and Sulfur Compounds Synthesis
Research in the synthesis of organic selenium and sulfur compounds highlights the reactivity of nitrophenyl and similar compounds in forming new chemical entities. For instance, studies on organic selenium compounds involve the synthesis of new diaryl-selenides and selenones containing amino acid moieties through reactions with chloroacetyl chloride, amines, and hydrazine, leading to the formation of Schiff bases and selenones upon oxidation (Abbady & Abdel‐Hafez, 2000). Such compounds are of interest for their potential biological activities and as intermediates in pharmaceutical chemistry.
Biological Studies of Piperidine Derivatives
Piperidin derivatives, including those related to the specified compound, have been synthesized and evaluated for their biological activities. Research into the synthesis, characterization, and biological studies of N-(2,4-Dinitro-phenyl)-N'-(2,3,5,6-tetraphenyl-piperidin-4ylidine)-hydrazine demonstrates the significance of piperidine in medicinal chemistry, highlighting its role in producing compounds with potential herbicidal, fungicidal, anticancer, and anaesthetic properties (Mubarak, 2017).
Structural and Conformational Analysis
Detailed structural and conformational analysis of piperidine and related compounds provides insight into their stereochemistry and potential interactions in biological systems. For example, crystal structure analysis of various piperidin-4-one derivatives reveals their conformational preferences, which are crucial for understanding their reactivity and biological activity (Hemalatha & Nagarajan, 2010). Such studies are essential for drug design and the development of new therapeutic agents.
Antimicrobial Activity
The synthesis and evaluation of novel 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea derivatives, including those derived from reactions involving piperidine, have shown inhibitory effects on bacterial growth, demonstrating the potential of piperidine derivatives in antimicrobial research (Bhasker et al., 2018).
Drug Discovery and Development
In drug discovery and development, the structural diversity offered by the 1,2-diphenylethylamine template, from which compounds like "(3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one" are derived, facilitates the discovery of substances with potential as 'research chemicals'. This diversity has led to the development of compounds with N-methyl-D-aspartate (NMDA) receptor antagonist activity, contributing to the exploration of new therapeutic pathways (McLaughlin et al., 2016).
Propiedades
IUPAC Name |
(3E)-3-[(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-8-4-5-9(11(7-8)16(18)19)14-15-10-3-2-6-13-12(10)17/h4-5,7,14H,2-3,6H2,1H3,(H,13,17)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLHDJVBVLLPJD-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C2CCCNC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/N=C/2\CCCNC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2735740.png)
![2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2735741.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2735742.png)
![6-oxo-N-phenyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-diene-11-carboxamide](/img/structure/B2735744.png)
![N-(5-phenyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2735745.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2735747.png)
![2-cyano-N-(2-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2735749.png)


![2-[4-(1,3-Benzothiazol-2-YL)phenoxy]propanoic acid](/img/structure/B2735752.png)

![(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid](/img/structure/B2735755.png)
![N-[2-(4-chlorobenzoyl)-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B2735756.png)
![5-chloro-N-[(4-chlorophenyl)(phenyl)methyl]pyrazine-2-carboxamide](/img/structure/B2735759.png)